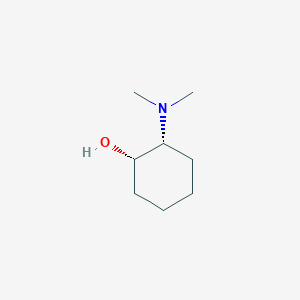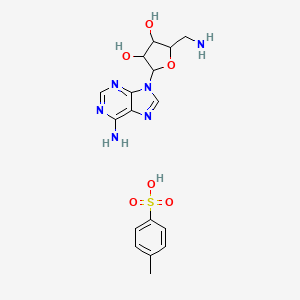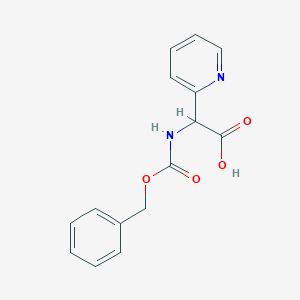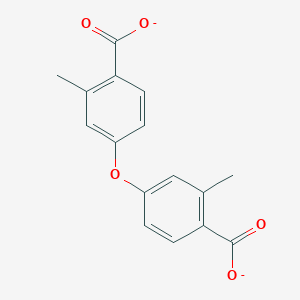
Benzoic acid, 4,4'-oxybis-, 1,1'-dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide benzoïque, 4,4’-oxybis-, 1,1’-diméthyl ester est un composé organique de formule moléculaire C16H14O5. C'est un dérivé de l'acide benzoïque, où deux molécules d'acide benzoïque sont reliées par un atome d'oxygène, et les deux groupes carboxyles sont estérifiés avec du méthanol. Ce composé est connu pour ses applications dans divers domaines, notamment la chimie, la biologie et l'industrie.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acide benzoïque, 4,4’-oxybis-, 1,1’-diméthyl ester implique généralement l'estérification de l'acide 4,4’-oxybis(benzoïque) avec du méthanol. La réaction est catalysée par un catalyseur acide tel que l'acide sulfurique ou l'acide chlorhydrique. Le schéma de réaction général est le suivant :
4,4’-oxybis(acide benzoïque)+2CH3OHH2SO4{_svg_1}acide benzoïque, 4,4’-oxybis-, 1,1’-diméthyl ester+2H2O
Méthodes de production industrielle
Dans les milieux industriels, le processus d'estérification est réalisé dans de grands réacteurs où les réactifs sont alimentés en continu et le produit est éliminé en continu. Les conditions de réaction sont optimisées pour obtenir des rendements et une pureté élevés. L'utilisation de la distillation azéotropique permet d'éliminer l'eau formée pendant la réaction, ce qui déplace l'équilibre vers la formation de l'ester.
Analyse Des Réactions Chimiques
Types de réactions
L'acide benzoïque, 4,4’-oxybis-, 1,1’-diméthyl ester subit diverses réactions chimiques, notamment :
Hydrolyse : Les groupes ester peuvent être hydrolysés en acides carboxyliques correspondants en présence d'un acide ou d'une base forte.
Réduction : Les groupes ester peuvent être réduits en alcools à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Substitution : Les cycles aromatiques peuvent subir des réactions de substitution électrophile, telles que la nitration, la sulfonation et l'halogénation.
Réactifs et conditions courants
Hydrolyse : Acides forts (par exemple, acide chlorhydrique) ou bases (par exemple, hydroxyde de sodium) en conditions de reflux.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Acide nitrique concentré pour la nitration, acide sulfurique pour la sulfonation et halogènes (par exemple, brome) pour l'halogénation.
Principaux produits
Hydrolyse : Acide 4,4’-oxybis(benzoïque) et méthanol.
Réduction : 4,4’-oxybis(alcool benzylique).
Substitution : Divers dérivés substitués selon l'électrophile utilisé.
Applications De Recherche Scientifique
L'acide benzoïque, 4,4’-oxybis-, 1,1’-diméthyl ester a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anti-inflammatoires.
Médecine : Exploré pour son utilisation potentielle dans les systèmes d'administration de médicaments en raison de sa capacité à former des complexes stables avec divers médicaments.
Industrie : Utilisé dans la production de polymères et de résines, où il agit comme plastifiant et stabilisateur.
Mécanisme d'action
Le mécanisme d'action de l'acide benzoïque, 4,4’-oxybis-, 1,1’-diméthyl ester dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec les membranes cellulaires, les enzymes ou les récepteurs, en modifiant leur fonction. Les groupes ester peuvent subir une hydrolyse, libérant les parties actives de l'acide benzoïque, qui peuvent ensuite exercer leurs effets sur diverses cibles moléculaires et voies.
Mécanisme D'action
The mechanism of action of benzoic acid, 4,4’-oxybis-, 1,1’-dimethyl ester depends on its specific application. In biological systems, it may interact with cellular membranes, enzymes, or receptors, altering their function. The ester groups can undergo hydrolysis, releasing the active benzoic acid moieties, which can then exert their effects on various molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 4,4’-oxybis(benzoïque) : Le composé parent, qui n'a pas de groupes ester.
Biphényl-4,4’-dicarboxylate de diméthyle : Un composé estérifié similaire avec un noyau biphénylique.
Acide 4,4’-sulfonyldibenzoïque : Un composé structurellement similaire avec une liaison sulfone au lieu d'une liaison éther.
Unicité
L'acide benzoïque, 4,4’-oxybis-, 1,1’-diméthyl ester est unique en raison de sa liaison éther reliant deux parties d'acide benzoïque et de la présence de groupes ester. Cette structure confère des propriétés chimiques et physiques spécifiques, ce qui la rend adaptée à diverses applications en recherche et dans l'industrie.
Propriétés
Formule moléculaire |
C16H12O5-2 |
|---|---|
Poids moléculaire |
284.26 g/mol |
Nom IUPAC |
4-(4-carboxylato-3-methylphenoxy)-2-methylbenzoate |
InChI |
InChI=1S/C16H14O5/c1-9-7-11(3-5-13(9)15(17)18)21-12-4-6-14(16(19)20)10(2)8-12/h3-8H,1-2H3,(H,17,18)(H,19,20)/p-2 |
Clé InChI |
VFJHOSQOMVTCEJ-UHFFFAOYSA-L |
SMILES canonique |
CC1=C(C=CC(=C1)OC2=CC(=C(C=C2)C(=O)[O-])C)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![11-Amino-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B12285235.png)
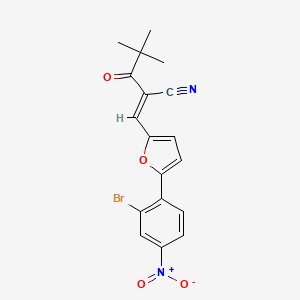

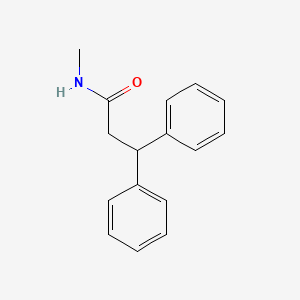
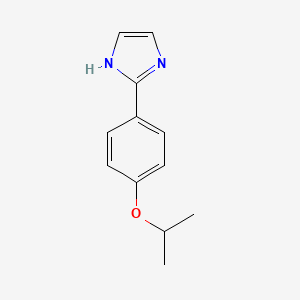
![1H-Cyclopropa[4,5]pyrrolo[1,2-a]pyrazine-3,6-dione, hexahydro-4-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)-, (1aS,4S,6aR,7aS)-](/img/structure/B12285267.png)

![2-[(2,6-Difluorobenzyl)(ethoxycarbonyl)amino]-4-[[(2-methoxyethyl)(methyl)amino]methyl]-5-[4-(3-methoxyureido)phenyl]thiophene-3-carboxylicAcid](/img/structure/B12285272.png)
